molecular formula C19H20N2O8S B4688994 Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Cat. No.: B4688994
M. Wt: 436.4 g/mol
InChI Key: ZMAZPLOVIOAKBF-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved through the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via a sulfonation reaction using sulfonyl chloride and a suitable base.

    Attachment of the nitrophenyl group: This step involves a nitration reaction where a nitro group is introduced to the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the final compound: The final step involves coupling the intermediate compounds through a series of condensation and esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Strong acids or bases such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.

    Modulation of gene expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-{[(2-{[(4-chloro-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate: Similar structure but with a chloro substituent instead of a methyl substituent on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[2-[(4-methyl-2-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O8S/c1-3-28-19(23)15-6-4-5-14(10-15)12-29-18(22)11-20-30(26,27)17-8-7-13(2)9-16(17)21(24)25/h4-10,20H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZPLOVIOAKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)CNS(=O)(=O)C2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate
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Ethyl 3-{[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate
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